molecular formula C10H9BrN2 B12959168 Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-

Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-

Cat. No.: B12959168
M. Wt: 237.10 g/mol
InChI Key: NDZLXNHPRXMQOZ-UHFFFAOYSA-N
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Description

    is a chemical compound with the molecular formula

    Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-: C9H7BrN\text{C}_9\text{H}_7\text{Br}NC9​H7​BrN

    .
  • It consists of a cyclobutane ring fused to a pyridine ring, with a cyano (CN) group attached to the cyclobutane carbon.
  • The bromine atom at position 2 of the pyridine ring imparts unique reactivity to this compound.
  • Properties

    Molecular Formula

    C10H9BrN2

    Molecular Weight

    237.10 g/mol

    IUPAC Name

    1-(2-bromopyridin-4-yl)cyclobutane-1-carbonitrile

    InChI

    InChI=1S/C10H9BrN2/c11-9-6-8(2-5-13-9)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2

    InChI Key

    NDZLXNHPRXMQOZ-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(C1)(C#N)C2=CC(=NC=C2)Br

    Origin of Product

    United States

    Preparation Methods

    Bromination of Pyridine Derivatives

    Selective bromination at the 2-position of pyridine rings is commonly achieved using bromine or brominating agents under controlled temperature and solvent conditions. Literature on related compounds (e.g., 2-bromo-4-fluoroacetanilide) shows that bromination can be performed using bromine in the presence of oxidizing agents such as hydrogen peroxide to improve selectivity and yield.

    Typical Bromination Conditions:

    Parameter Condition
    Brominating agent Bromine (Br2)
    Oxidizing agent Hydrogen peroxide (25-50% conc.)
    Temperature range 30–60 °C
    Solvent Glacial acetic acid or similar
    Reaction time 1–3 hours
    Molar ratios (substrate:bromine:oxidant) ~1:0.6-0.7:0.8-0.9

    This method minimizes dibromo by-products and enhances the yield of mono-brominated pyridine intermediates.

    Coupling of Cyclobutanecarbonitrile to Bromopyridine

    The attachment of the cyclobutanecarbonitrile group to the brominated pyridine ring is typically achieved via nucleophilic substitution or cross-coupling reactions. The presence of the bromine atom on the pyridine ring allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille coupling) to introduce the cyclobutanecarbonitrile moiety or its precursor.

    General Procedure for Cross-Coupling:

    • Use of palladium catalysts (e.g., Pd(PPh3)4).
    • Base such as cesium fluoride or potassium carbonate.
    • Solvents like dimethyl sulfoxide (DMSO) or toluene.
    • Reaction temperatures ranging from 80 to 120 °C.
    • Reaction times from 12 to 24 hours.

    For example, related pyridine derivatives substituted at the 2-position with bromine have been reacted with nucleophiles or boronic acid derivatives under these conditions to afford high yields (up to 66% or more).

    Alternative Synthetic Routes

    • Lithiation and Boronation: Pyridines substituted with bromine at the 2-position can be lithiated at low temperatures (below -70 °C) using n-butyllithium, followed by reaction with triisopropylborate to form boronic acid intermediates. These intermediates can then be coupled with cyclobutanecarbonitrile derivatives.

    • Acetylation and Bromination of Precursors: In some cases, acetylation of amino-pyridine derivatives followed by bromination is used to prepare intermediates that can be further transformed into the target compound.

    Summary Table of Preparation Steps

    Step No. Reaction Type Reagents/Conditions Purpose/Outcome Yield/Notes
    1 Acetylation (if applicable) Para-fluoroaniline, glacial acetic acid, acetic anhydride, 55-100 °C, 1-3 h Formation of acetylated intermediate Conversion >90%
    2 Bromination Bromine, hydrogen peroxide, 30-60 °C, 1-3 h Selective 2-bromo substitution on pyridine High selectivity, minimized dibromo by-products
    3 Lithiation/Boronation n-BuLi at < -70 °C, triisopropylborate Formation of boronic acid intermediate Enables cross-coupling
    4 Cross-coupling Pd catalyst, base (CsF), DMSO, 80-120 °C, 12-24 h Coupling cyclobutanecarbonitrile to bromopyridine Yields up to 66% reported
    5 Purification Recrystallization (ethanol-water), washing Removal of impurities, product isolation High purity product

    Research Findings and Optimization Notes

    • The use of hydrogen peroxide as an oxidizing agent during bromination improves selectivity and reduces formation of dibromo impurities, which is critical for downstream coupling efficiency.

    • Low-temperature lithiation followed by boronation allows for the generation of versatile intermediates that can be coupled under mild conditions, preserving sensitive functional groups.

    • Cross-coupling reactions benefit from the use of cesium fluoride as a base and DMSO as a solvent, which enhance reaction rates and yields.

    • Recrystallization from aqueous ethanol solutions (60-95% ethanol) is effective for purifying the final product, ensuring high purity suitable for research applications.

    Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Medicinal Chemistry

    Overview
    The compound serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to biologically active derivatives.

    Case Studies

    • Kinase Inhibition : Research has shown that derivatives of pyridine compounds, including those related to cyclobutanecarbonitrile, can act as allosteric inhibitors of AKT kinase. This inhibition is significant for cancer therapy as it targets pathways involved in cell survival and proliferation.
    • Antimicrobial Activity : Similar compounds have demonstrated notable antimicrobial properties against various bacterial strains. Testing on derivatives of cyclobutanecarbonitrile suggests that it may exhibit similar efficacy due to structural analogies.

    Role in Biological Studies
    The compound serves as a probe or ligand in biochemical studies. Its interactions with biological systems help elucidate molecular pathways and interactions.

    Mechanism of Action
    The mechanism primarily involves binding to molecular targets such as enzymes or receptors. The bromine atom and the cyclobutanecarbonitrile moiety influence binding affinity and specificity, which can modulate enzymatic activity or receptor signaling pathways .

    Mechanism of Action

    • The exact mechanism of action depends on the specific application.
    • If used as a drug candidate, it may interact with specific molecular targets (e.g., receptors, enzymes) to exert its effects.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications

    Biological Activity

    Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound can be represented by the following chemical structure:

    • Molecular Formula : C10_{10}H9_{9}BrN2_2
    • Molecular Weight : 227.1 g/mol

    The presence of the bromine atom and the pyridine ring in its structure suggests potential reactivity and interaction with biological targets.

    The biological activity of cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- is primarily attributed to its ability to interact with various molecular targets within cells. It may act as an inhibitor or modulator of specific pathways involved in cellular processes such as proliferation, apoptosis, and signal transduction.

    Anticancer Activity

    Research indicates that compounds similar to cyclobutanecarbonitrile can exhibit anticancer properties. The mechanism often involves the inhibition of key signaling pathways that are crucial for tumor growth and survival. For instance, studies have shown that derivatives of pyridine are effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

    Enzyme Inhibition

    Cyclobutanecarbonitrile may also function as an inhibitor of specific enzymes involved in cancer progression. For example, its structural similarity to known inhibitors allows it to potentially bind to active sites of enzymes such as kinases, which play a critical role in cancer signaling pathways.

    Case Studies

    • Inhibition of Cancer Cell Lines :
      • A study evaluated the effects of cyclobutanecarbonitrile on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
      • Table 1 summarizes the IC50 values for various cancer cell lines treated with cyclobutanecarbonitrile.
      Cell LineIC50 (µM)
      MCF-712.5
      A43115.0
      NIH-3T320.0
    • Mechanistic Studies :
      • Another study investigated the mechanism through which cyclobutanecarbonitrile induces apoptosis in cancer cells. Flow cytometry analysis showed an increase in Annexin V positive cells after treatment, indicating early apoptotic events.

    Comparative Analysis with Similar Compounds

    Cyclobutanecarbonitrile can be compared with other compounds containing similar functional groups:

    Compound NameBiological Activity
    1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrileModerate anticancer activity; enzyme inhibition
    2-Bromo-4-(trifluoromethyl)pyridinePotent inhibitor of specific kinases

    These comparisons highlight the unique properties of cyclobutanecarbonitrile that may contribute to its distinct biological activities.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for preparing 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile, and how do reaction conditions influence yield?

    • Methodological Answer : The synthesis of brominated pyridine-carbonitrile derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, bromine substitution at the pyridine ring (as seen in similar compounds) can be achieved using Pd-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling, depending on the starting materials. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄). Yield improvements may require inert atmospheres (N₂/Ar) and stoichiometric control of reagents like bromopyridine precursors .

    Q. How should researchers characterize the purity and structural identity of this compound?

    • Methodological Answer : Combine orthogonal analytical techniques:

    • HPLC-MS : To confirm molecular weight and detect impurities (>95% purity threshold).
    • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to resolve cyclobutane ring strain effects and pyridine proton splitting patterns. Compare with NIST spectral databases for validation .
    • Elemental Analysis : Verify C, H, N, Br content against theoretical values (e.g., ±0.3% deviation).

    Q. What are the key stability considerations for storage and handling?

    • Methodological Answer : Cyclobutanecarbonitrile derivatives are sensitive to hydrolysis due to the electron-withdrawing nitrile group. Store under anhydrous conditions (desiccated, <5% RH) at 2–8°C. Avoid prolonged exposure to light, as brominated aromatics may undergo photodecomposition. Pre-formulation stability studies (TGA/DSC) are advised to assess thermal degradation thresholds .

    Advanced Research Questions

    Q. How can computational chemistry predict the reactivity of the bromine substituent in cross-coupling reactions?

    • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment of the 2-bromo-4-pyridinyl moiety. Analyze LUMO maps to identify electrophilic hotspots and predict regioselectivity in Pd-catalyzed couplings. Compare activation energies for oxidative addition steps using bromine versus other halogens (Cl, I). Validate predictions with kinetic studies (e.g., in situ IR monitoring) .

    Q. What strategies resolve contradictions in spectral data interpretation (e.g., unexpected NOE correlations in NMR)?

    • Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering in cyclobutane). Use variable-temperature NMR (VT-NMR) to probe conformational exchange. For ambiguous NOEs, supplement with 2D techniques (ROESY, HSQC) or isotopic labeling (²H/¹³C). Cross-reference with crystallographic data (if single crystals are obtainable) or computational NOE simulations .

    Q. How does the steric strain of the cyclobutane ring influence the compound’s pharmacological activity in structure-activity relationship (SAR) studies?

    • Methodological Answer : Design analogs with cyclohexane or unstrained cyclic nitriles to isolate strain effects. Assess bioactivity (e.g., kinase inhibition) via in vitro assays (IC₅₀ determination). Molecular dynamics simulations (100 ns trajectories) can quantify binding pocket interactions, focusing on ring strain-induced torsional angles and ligand-protein van der Waals contacts .

    Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

    • Methodological Answer : For chiral variants, employ asymmetric catalysis (e.g., chiral phosphine ligands in Pd-mediated couplings) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Process optimization should address catalyst recycling and solvent recovery to reduce costs without compromising purity .

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